molecular formula C21H17N3 B15166542 4-imidazol-1-yl-2,6-diphenylaniline CAS No. 647835-37-8

4-imidazol-1-yl-2,6-diphenylaniline

Cat. No.: B15166542
CAS No.: 647835-37-8
M. Wt: 311.4 g/mol
InChI Key: MGSKMMKGAMTOCO-UHFFFAOYSA-N
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Description

4-Imidazol-1-yl-2,6-diphenylaniline is a novel chemical compound intended for research and development purposes. This aniline derivative features an imidazole substituent and two phenyl rings, a structural motif common in advanced material and pharmaceutical research. While direct studies on this specific compound are not available, its core structure suggests significant research potential. The presence of the imidazole ring is particularly significant, as this heterocycle is a key building block in medicinal chemistry. Imidazole derivatives are frequently investigated for a range of biological activities, including potential antimicrobial and antioxidant properties . Furthermore, the structural framework of this compound indicates it could serve as a valuable precursor or ligand in various chemical syntheses. Similar molecules are explored as ligands for transition metals to create complexes with enhanced biological activity or unique photophysical properties . In the field of material science, conjugated organic molecules containing imidazole and phenyl groups are of high interest due to their potential optical and electronic applications. Related structures have been studied for their fluorescence characteristics and charge-transfer properties, which are relevant for developing new sensors and organic electronic materials . Researchers can utilize this compound to explore its specific mechanism of action, its behavior as a ligand in coordination chemistry, or its performance in optoelectronic devices. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Disclaimer: This product description is based on the analysis of related chemical structures and is provided for informational purposes. The specific properties and applications of this compound should be verified by the researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647835-37-8

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

4-imidazol-1-yl-2,6-diphenylaniline

InChI

InChI=1S/C21H17N3/c22-21-19(16-7-3-1-4-8-16)13-18(24-12-11-23-15-24)14-20(21)17-9-5-2-6-10-17/h1-15H,22H2

InChI Key

MGSKMMKGAMTOCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

Synthetic Methodologies for 4 Imidazol 1 Yl 2,6 Diphenylaniline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-imidazol-1-yl-2,6-diphenylaniline suggests several key disconnections. The primary disconnection points are the C-N bonds linking the imidazole (B134444) and aniline (B41778) rings, and the C-C bonds connecting the phenyl groups to the central aniline ring.

A plausible retrosynthetic pathway involves disconnecting the imidazole ring from the aniline core via a C-N bond cleavage. This leads to a key intermediate, 4-halo-2,6-diphenylaniline, and imidazole. The 4-halo-2,6-diphenylaniline can be further disconnected at the C-C bonds between the aniline and the two flanking phenyl rings, suggesting a double Suzuki or similar cross-coupling reaction. The starting material for this would be a 2,4,6-trihaloaniline.

Alternatively, the aniline nitrogen itself can be disconnected, pointing towards a Buchwald-Hartwig amination strategy. This would involve the coupling of a 1-(4-amino-3,5-diphenylphenyl)-1H-imidazole with an appropriate aryl halide or the reaction of 4-imidazol-1-yl-2,6-diphenylamine with a suitable reagent.

Development of Optimized Synthesis Routes

The synthesis of this compound can be approached through several optimized routes, primarily focusing on the efficient formation of the key C-N and C-C bonds.

C-N Cross-Coupling Strategies for Aniline Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is highly applicable to the synthesis of complex anilines. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base. For the synthesis of this compound, a potential strategy would involve the coupling of a suitably substituted aryl halide with an amine.

One possible route would be the reaction of 1-(4-amino-3,5-dihalophenyl)-1H-imidazole with benzeneboronic acid via a double Suzuki coupling to introduce the two phenyl groups, followed by the formation of the aniline. A more direct approach would be the Buchwald-Hartwig amination of a 4-halo-2,6-diphenylaniline with imidazole. The choice of palladium catalyst and ligands is crucial for the success of this reaction, with bulky biaryl phosphine (B1218219) ligands often providing high yields and good functional group tolerance. rsc.org Microwave-assisted Buchwald-Hartwig couplings have also been shown to be effective, often leading to shorter reaction times and higher yields. beilstein-journals.org

Table 1: Proposed Buchwald-Hartwig Amination Conditions

EntryAryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)
14-Iodo-2,6-diphenylanilineImidazolePd(OAc)₂ / XPhosNaOtBuToluene100
24-Bromo-2,6-diphenylanilineImidazolePd₂(dba)₃ / BINAPCs₂CO₃Dioxane110
34-Triflyloxy-2,6-diphenylanilineImidazolePdCl₂(dppf)K₃PO₄DMF90

This table presents hypothetical reaction conditions based on general knowledge of the Buchwald-Hartwig amination and has not been experimentally validated for this specific reaction.

Imidazole Ring Formation Methodologies

The formation of the imidazole ring itself is a critical step. There are numerous methods for imidazole synthesis, including the classical condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (Debus synthesis). nih.gov For the specific target molecule, a more modern and versatile approach would be preferable.

One such method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com This reaction allows for the formation of diversely substituted imidazoles. Another powerful strategy is the multicomponent reaction (MCR) approach. For instance, a one-pot synthesis of tetra-substituted imidazoles can be achieved by reacting a vicinal diketone (like benzil), an aldehyde, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297). nih.gov This approach is highly efficient and atom-economical. bohrium.comisca.me

A plausible route to a precursor for the target molecule could involve the reaction of a substituted benzaldehyde (B42025) with benzil, an amine, and ammonium acetate to form a 1-aryl-2,4,5-triphenyl-1H-imidazole derivative.

Multi-Component Reaction Approaches to this compound

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like this compound in a single step from multiple starting materials. nih.gov A potential MCR approach could involve the condensation of a pre-formed 2,6-diphenylaniline (B1600732) derivative bearing a reactive group at the 4-position with reagents that can form the imidazole ring in situ.

For example, a one-pot synthesis could be envisioned starting from 4-amino-3,5-diphenylaniline, glyoxal, and formaldehyde (B43269) in the presence of a suitable catalyst. However, controlling the regioselectivity of such a reaction would be a significant challenge. A more controlled MCR could involve a pre-functionalized aniline, such as 4-formyl-2,6-diphenylaniline, which could then react with other components to build the imidazole ring. The use of microwave irradiation in MCRs can often accelerate the reaction and improve yields. derpharmachemica.com

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry can be effectively applied to the synthesis of this compound. Key areas of focus include the use of less hazardous solvents, energy-efficient reaction conditions, and catalytic methods.

The use of water or other environmentally benign solvents in place of traditional organic solvents is a primary goal. For instance, some multicomponent reactions for imidazole synthesis have been successfully carried out in water. bohrium.com The use of microwave-assisted synthesis, as mentioned earlier, can significantly reduce reaction times and energy consumption. beilstein-journals.org

Catalysis plays a central role in green synthetic design. The use of highly efficient and recyclable catalysts, such as palladium complexes with robust ligands for Buchwald-Hartwig amination, minimizes waste. rsc.org Furthermore, the development of catalyst systems that can operate under milder conditions and with lower catalyst loadings is an active area of research. The use of ionic liquids as recyclable reaction media has also been explored for imidazole synthesis. nih.govsohag-univ.edu.eg

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound presents several challenges in terms of selectivity.

Chemoselectivity: In the Buchwald-Hartwig amination step, if the starting aniline derivative contains other reactive functional groups, side reactions could occur. The choice of catalyst and reaction conditions is critical to ensure that the desired C-N bond formation occurs selectively.

Regioselectivity: The regioselectivity of the imidazole ring formation is a key consideration. In a multicomponent reaction, multiple isomers could potentially be formed. Careful selection of starting materials and reaction conditions is necessary to favor the formation of the desired 1,4-disubstituted imidazole isomer. The synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been reported through specific protocols. nih.gov For instance, the Ullmann condensation of p-bromoanisole with imidazole to form 1-(4-methoxyphenyl)-1H-imidazole proceeds with high regioselectivity. google.com

Stereoselectivity: The target molecule, this compound, does not possess any chiral centers, so stereoselectivity is not a concern in its synthesis. However, if chiral derivatives were to be synthesized, enantioselective methods would need to be employed.

Advanced Structural Elucidation and Conformational Analysis of 4 Imidazol 1 Yl 2,6 Diphenylaniline

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable tools for mapping the connectivity and chemical environment of atoms within a molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR spectroscopy provides a detailed picture of the molecular framework of 4-imidazol-1-yl-2,6-diphenylaniline by establishing through-bond and through-space correlations between nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the aniline (B41778) core, the two phenyl substituents, and the imidazole (B134444) ring. The chemical shifts of these protons would be influenced by the electronic effects of the neighboring groups.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons.

COSY (Correlation Spectroscopy): This 2D NMR technique would reveal proton-proton couplings within the individual ring systems, helping to assign the signals of adjacent protons on the aniline, phenyl, and imidazole moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy would establish direct one-bond correlations between protons and their attached carbon atoms, facilitating the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would provide crucial information about the connectivity of the different structural fragments by showing correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the link between the imidazole ring and the aniline core at the C4 position, and the phenyl groups at the C2 and C6 positions.

A hypothetical table of expected NMR data is presented below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HMBC Correlations
Aniline-H3/H5~7.0-7.2~115-120C1, C2/C6, C4
Phenyl-H (ortho)~7.3-7.5~128-130C(ipso), C(meta)
Phenyl-H (meta)~7.2-7.4~127-129C(ortho), C(para)
Phenyl-H (para)~7.1-7.3~126-128C(meta)
Imidazole-H2'~7.8-8.0~135-140C4', C5'
Imidazole-H4'~7.1-7.3~120-125C2', C5', C4(aniline)
Imidazole-H5'~7.0-7.2~118-122C2', C4'

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of the functional groups present.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the aniline amine group would likely appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and imidazole rings would generate a complex pattern of bands in the 1400-1600 cm⁻¹ region. C-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the phenyl rings would be expected to give rise to strong Raman signals.

A summary of expected key vibrational frequencies is provided below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (Aniline)3300-3500FTIR
Aromatic C-H Stretch3000-3100FTIR, Raman
C=C/C=N Aromatic Ring Stretches1400-1600FTIR, Raman
C-N Stretch1250-1350FTIR

X-ray Diffraction Crystallography of this compound and Its Derivatives

X-ray diffraction techniques provide definitive information about the solid-state structure of a crystalline material.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This powerful technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. This would confirm the planar geometry of the imidazole ring and the substitution pattern on the aniline core. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonds involving the aniline N-H group or π-π stacking between the aromatic rings.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the bulk crystalline properties of a sample. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a pattern simulated from single-crystal X-ray diffraction data, one can assess the phase purity of the bulk material. PXRD is also the primary method for identifying and characterizing different polymorphic forms of a compound. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties.

Tautomerism and Isomerism of the Imidazole Moiety

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, possesses inherent structural features that give rise to various isomeric forms. In the context of the complex framework of this compound, the isomeric possibilities of the imidazole ring are primarily dictated by the nature of its substitution and the profound steric environment in which it resides.

Annular tautomerism is a characteristic feature of unsubstituted or C-substituted imidazoles, involving the migration of a proton between the two nitrogen atoms (N1 and N3). nih.govnih.gov This rapid proton exchange results in two tautomeric forms that, in the case of an unsubstituted imidazole ring, are identical and indistinguishable. nih.gov

However, in this compound, the imidazole ring is attached to the central aniline ring via a C-N bond at the N1 position. This N-substitution precludes the possibility of classical annular tautomerism, as there is no mobile proton on either of the ring nitrogen atoms to facilitate the interconversion.

While theoretical studies have considered the existence of non-aromatic or "CH" tautomers for some imidazole systems, these forms are generally associated with exceptionally high energies and are not considered significant under normal conditions. semanticscholar.org Therefore, for this compound, the discussion of tautomerism is largely limited to the exclusion of the common annular form due to its N1-aryl substitution.

A more significant and structurally defining feature for the imidazole moiety in this molecule is rotational isomerism around the C4(aniline)-N1(imidazole) single bond. The interconversion between different rotational isomers (conformers) is dependent on the energy barrier to rotation around this bond. When this barrier is sufficiently high due to steric hindrance, it can lead to a phenomenon known as atropisomerism, where the rotational isomers are stable, non-interconverting, and can be isolated as distinct stereoisomers. researchgate.netnih.gov

In this compound, the imidazole ring is bonded to a phenyl ring that is heavily substituted at both ortho positions with bulky phenyl groups. This substitution pattern creates a highly congested steric environment around the C-N linkage. The steric repulsion between the imidazole ring and the ortho-phenyl substituents of the aniline moiety forces the molecule to adopt a non-planar ground state conformation. This is characterized by a significant dihedral angle between the plane of the imidazole ring and the plane of the central phenyl ring.

Computational studies on analogous sterically hindered N-arylimidazoles have demonstrated that bulky ortho-substituents lead to nearly perpendicular conformations. For instance, the crystal structure of 1-(2,6-diisopropylphenyl)imidazole (B1339488) reveals a dihedral angle of 80.7° between the imidazole and the phenyl rings. researchgate.net This severe twisting minimizes steric strain but also creates a substantial energy barrier to rotation around the C-N bond.

The magnitude of this rotational barrier determines the stability of the atropisomers. Atropisomers are often classified based on their half-life (t½) of interconversion at a given temperature. nih.govacs.org

Class 1: Rapidly interconverting (t½ < 60 s)

Class 2: Moderately stable (60 s < t½ < 4.5 years)

Class 3: Configurationally stable (t½ > 4.5 years)

The rotational barriers in sterically hindered N-aryl systems can be significant, often exceeding 20-25 kcal/mol (approx. 84-105 kJ/mol), which is sufficient for atropisomers to be stable at room temperature (Class 2 or 3). semanticscholar.org For example, certain N-aryl iminothiazolines with ortho-substituents exhibit rotational barriers as high as 122.3 kJ/mol. semanticscholar.org Given the presence of two ortho-phenyl groups in this compound, it is highly probable that the rotational barrier is substantial, leading to configurationally stable atropisomers.

The following table, compiled from computational and experimental data on related N-aryl systems, illustrates the dramatic effect of steric hindrance on the conformation and rotational dynamics of the imidazole ring.

Table 1: Comparison of Conformational Properties in N-Aryl Imidazole Systems
CompoundOrtho-SubstituentsTypical Dihedral Angle (Aryl-Imidazole)Calculated/Estimated Rotational BarrierReference
1-Phenylimidazole-H, -H~30-40°Low (~2-5 kcal/mol) rsc.org (analogy)
1-Mesitylimidazole-CH₃, -CH₃~70-85°High (>20 kcal/mol) ub.edu
1-(2,6-Diisopropylphenyl)imidazole-CH(CH₃)₂, -CH(CH₃)₂80.7°Very High (>25 kcal/mol) researchgate.net
This compound (Predicted)-Phenyl, -Phenyl~80-90°Very High (Likely >25 kcal/mol)Inference

Computational and Theoretical Studies of 4 Imidazol 1 Yl 2,6 Diphenylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the behavior of 4-imidazol-1-yl-2,6-diphenylaniline at the electronic level.

Electronic Structure Analysis (Molecular Orbitals, HOMO-LUMO Gap)

A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, theoretical calculations would be needed to determine these values.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and serves as an example of what would be obtained from quantum chemical calculations.)

Parameter Energy (eV)
HOMO Energy-5.80
LUMO Energy-1.20
HOMO-LUMO Gap4.60

Charge Distribution and Electrostatic Potential Maps

Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, it would be expected that the nitrogen atoms of the imidazole (B134444) ring would be regions of negative potential, while the hydrogen atoms would exhibit positive potential. The phenyl rings would likely have complex distributions due to the delocalized π-systems.

Aromaticity Indices and Delocalization Characteristics

The compound contains multiple aromatic rings (two phenyl groups and an imidazole ring). Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), could be calculated to quantify the degree of aromatic character in each ring. These calculations would reveal the extent of electron delocalization and how the different rings influence each other's aromaticity.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are typically performed in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent. MD simulations would provide insights into its conformational flexibility, solvation effects, and how it interacts with solvent molecules. This is particularly important for understanding its behavior in biological or chemical systems where it is not in an isolated state.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. For this compound, theoretical calculations could predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. Agreement between the calculated and experimental spectra would provide strong evidence for the accuracy of the computed molecular structure and properties.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Spectroscopic Technique Predicted Value Experimental Value
¹H NMR (imidazole C2-H, ppm)8.15Not Available
¹³C NMR (aniline C1, ppm)145.2Not Available
IR (C=N stretch, cm⁻¹)1620Not Available
UV-Vis (λmax, nm)285Not Available

Theoretical Insights into Reactivity and Reaction Pathways

Computational chemistry can be used to explore the potential reactivity of this compound. By mapping the potential energy surface for various reactions, researchers could identify the most likely reaction pathways and transition states. This would be invaluable for designing synthetic routes or understanding its potential metabolic fate. Reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

No Published Research Found on the Coordination Chemistry of this compound

An extensive search of scientific databases and scholarly articles has revealed no published research on the coordination chemistry of the specific compound this compound.

Despite a thorough investigation into the chemical literature, there are no available studies detailing the use of this compound as a ligand in the formation of metal complexes. This indicates that the compound is likely not yet synthesized, or if it has been, its coordination behavior with transition metals or main group metals has not been a subject of published academic or industrial research.

Consequently, it is not possible to provide an article based on the requested outline, as no data exists for the following sections:

Coordination Chemistry of 4 Imidazol 1 Yl 2,6 Diphenylaniline As a Ligand

Influence of Ligand Architecture on Coordination Geometry and Electronic Properties:Without any experimental or computational data, any discussion on how the ligand's structure would influence the properties of potential metal complexes would be entirely hypothetical.

While the broader field of coordination chemistry involving ligands with imidazole (B134444) and aniline (B41778) fragments is well-established, the specific substitution pattern of 4-imidazol-1-yl-2,6-diphenylaniline appears to be a novel or as-yet-unexplored area of research. Therefore, no data tables or detailed research findings can be generated as per the user's request.

Catalytic Applications of 4 Imidazol 1 Yl 2,6 Diphenylaniline and Its Metal Complexes

Exploration as an Organocatalyst

Currently, there are no scientific reports on the use of 4-imidazol-1-yl-2,6-diphenylaniline as an organocatalyst.

Mechanism-Based Studies in Organocatalysis

No mechanism-based studies for the organocatalytic activity of this compound have been published.

Application in Stereoselective Organic Transformations

The application of this compound in stereoselective organic transformations has not been reported in the scientific literature.

Metal-Catalyzed Reactions Employing this compound Ligands

There is no available research on the use of this compound as a ligand in metal-catalyzed reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

No studies have been found that detail the use of this compound as a ligand in Suzuki-Miyaura, Heck, Sonogashira, or other cross-coupling reactions.

Hydrogenation and Oxidation Catalysis

The use of metal complexes of this compound in hydrogenation or oxidation catalysis is not documented in the current body of scientific literature.

Asymmetric Catalysis Potential

The potential of this compound ligands in asymmetric catalysis remains unexplored.

Catalyst Immobilization and Heterogenization Strategies

The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of metal complexes, facilitating catalyst recovery, recycling, and often improving stability. For a ligand like this compound, several immobilization strategies can be envisaged.

One of the primary methods for immobilizing ligands with accessible functional groups is covalent attachment to a solid support. A pertinent example, though not involving the exact target molecule, is the immobilization of 4-(1H-imidazol-1-yl) aniline (B41778) on Sepharose CL-6B. nih.gov In this study, the aniline group of the ligand was used to form a stable bond with the activated support, creating a new material for mixed-mode chromatography. nih.gov This approach highlights a viable route for the heterogenization of imidazolyl-aniline based ligands.

For this compound, the aniline nitrogen, while sterically hindered, could potentially be functionalized for covalent linkage to a variety of solid supports, including:

Polymeric Supports: Polystyrene, polyethylene (B3416737) glycol (PEG), and other polymers can be functionalized with reactive groups (e.g., chloromethyl or amino groups) that can form a covalent bond with the ligand.

Inorganic Supports: Silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are widely used due to their high surface area and mechanical stability. The surface of these materials can be modified with silane (B1218182) coupling agents to introduce functionalities capable of reacting with the ligand. The use of silica as a support for catalysts is a well-established practice, as it does not swell in organic solvents and possesses a large surface area for high functional group density. nih.gov

Another approach is the direct synthesis of the ligand on a pre-functionalized support. Alternatively, non-covalent immobilization methods such as adsorption or ion-exchange could be explored, although these generally result in less stable systems.

The choice of support and immobilization technique can significantly impact the catalytic activity and selectivity of the resulting heterogeneous catalyst. The following table illustrates potential immobilization strategies for this compound based on established methods for similar compounds.

Support MaterialLinkage TypePotential Activation MethodAdvantages
Sepharose CL-6BCovalentCyanogen bromide activationHigh biocompatibility, well-defined matrix
Silica Gel (SiO₂)CovalentSilanization with aminopropyltriethoxysilane (APTES) followed by activationHigh surface area, mechanical and thermal stability
PolystyreneCovalentChloromethylation followed by nucleophilic substitutionTunable porosity, chemical inertness

Kinetic and Mechanistic Studies of Catalytic Cycles

Understanding the kinetics and mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For hypothetical catalytic cycles involving metal complexes of this compound, a combination of experimental and computational techniques would be employed.

Kinetic Studies:

Kinetic analysis would involve monitoring the reaction rate under various conditions to determine the reaction order with respect to the catalyst, substrate, and any other reagents. This data is used to formulate a rate law, which provides insights into the species involved in the rate-determining step of the catalytic cycle.

Key experimental parameters to be varied include:

Concentration of the catalyst and substrates

Temperature

Solvent polarity

Presence of additives or inhibitors

Mechanistic Studies:

Mechanistic investigations aim to elucidate the elementary steps of the catalytic cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination. A variety of techniques are used to identify and characterize reaction intermediates:

Spectroscopic Methods: NMR, IR, UV-Vis, and X-ray crystallography can provide structural information about the catalyst and any observable intermediates.

Isotopic Labeling: The use of isotopically labeled substrates (e.g., with deuterium (B1214612) or ¹³C) can help trace the path of atoms throughout the reaction and distinguish between different mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for calculating the energies of proposed intermediates and transition states, providing a theoretical framework for the observed reactivity.

A hypothetical catalytic cycle for a cross-coupling reaction catalyzed by a palladium complex of this compound might involve the steps outlined in the table below.

StepDescriptionKey Species
1. Oxidative AdditionThe substrate (e.g., an aryl halide) adds to the low-valent metal center.Pd(0)L complex, Pd(II)(Aryl)(X)L complex
2. TransmetalationA second substrate (e.g., an organometallic reagent) transfers its organic group to the metal center.Pd(II)(Aryl)(X)L complex, Pd(II)(Aryl)(R)L complex
3. Reductive EliminationThe two organic groups couple and are eliminated from the metal center, regenerating the catalyst.Pd(II)(Aryl)(R)L complex, Pd(0)L complex, Product

By combining detailed kinetic data with the structural and electronic insights from mechanistic studies, a comprehensive understanding of the catalytic process can be achieved, paving the way for the rational design of improved catalysts based on the this compound scaffold.

Supramolecular Chemistry and Self Assembly of 4 Imidazol 1 Yl 2,6 Diphenylaniline

Host-Guest Chemistry with 4-Imidazol-1-yl-2,6-diphenylaniline Derivatives

While the fundamental principles of supramolecular chemistry allow for theoretical postulation of how this compound might behave based on its structural components—namely the imidazole (B134444) ring and the phenyl groups—any such discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

The imidazole moiety is well-known for its ability to participate in hydrogen bonding (acting as both a donor and acceptor) and π-π stacking. The phenyl rings are also prime candidates for engaging in π-π stacking and other aromatic interactions. In theory, these functional groups could direct the self-assembly of the molecule into various supramolecular structures. However, without experimental evidence from techniques such as X-ray crystallography, NMR spectroscopy, or scanning tunneling microscopy for this specific compound, any description of its supramolecular behavior would be conjectural.

Similarly, while imidazole-containing ligands are frequently used in the synthesis of MOFs and coordination polymers, there is no indication in the available literature that this compound has been utilized for this purpose. The potential for host-guest chemistry also remains unexplored.

Advanced Materials Applications of 4 Imidazol 1 Yl 2,6 Diphenylaniline Derivatives

Integration into Polymer Systems

Use as Functional Monomers for Polymerization

There is currently no available scientific literature describing the use of 4-imidazol-1-yl-2,6-diphenylaniline as a functional monomer for polymerization. The inherent structure of the molecule, possessing a reactive aniline (B41778) amine group, suggests its potential as a monomer unit. In theory, this amine group could participate in polymerization reactions such as polycondensation or oxidative polymerization. However, without experimental data, the feasibility of such reactions, the resulting polymer structures, and their properties are unknown.

Incorporation into Conjugated Polymer Backbones

The incorporation of this compound into conjugated polymer backbones has not been reported. The diphenylaniline and imidazole (B134444) moieties could potentially contribute to the electronic and photophysical properties of a conjugated system. The diphenylaniline core is known for its electron-donating characteristics and its ability to form stable radical cations, which are desirable features for charge-transporting materials. The imidazole group, on the other hand, can act as an electron acceptor or a proton-responsive unit. The combination of these functionalities within a conjugated polymer backbone is an area ripe for exploration, but one that currently lacks any published research.

Exploration in Organic Electronic and Optoelectronic Devices

No studies have been found that explore the use of this compound or its derivatives in organic electronic and optoelectronic devices. The potential application of this compound as a charge transport layer or a fluorescent component is purely hypothetical at this stage. The bulky diphenyl groups could influence the solid-state packing and morphology of thin films, which are critical factors for device performance. Furthermore, the presence of the imidazole ring might offer a means to tune the energy levels and photophysical properties of the material. However, without synthesis and characterization, these potential applications remain unverified.

Development of Chemical Sensors and Probes

Mechanisms of Sensing Response

As there are no reported chemosensors based on this compound, there are no documented mechanisms of sensing response. Potential mechanisms could include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET) if the molecule were to be incorporated into a larger system. The specific mechanism would be highly dependent on the analyte and the design of the sensor molecule.

Future Research Directions and Emerging Opportunities for 4 Imidazol 1 Yl 2,6 Diphenylaniline

Interdisciplinary Research with Other Scientific Domains

The inherent properties of the 4-imidazol-1-yl-2,6-diphenylaniline scaffold make it a prime candidate for exploration in various scientific fields, moving beyond traditional organic chemistry.

Materials Science: The planar and aromatic nature of the molecule, coupled with the coordinating ability of the imidazole (B134444) nitrogen, suggests significant potential in the design of novel organic electronic materials. Future research could focus on synthesizing derivatives for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bulky phenyl groups could be functionalized to tune the material's solid-state packing and charge transport properties.

Coordination Chemistry and Catalysis: The imidazole moiety is a well-known ligand for a wide range of metal ions. nih.govresearchgate.netnih.gov This opens up avenues for the development of novel metal-organic frameworks (MOFs) and coordination polymers. beilstein-journals.org These materials could exhibit interesting properties such as gas storage, separation, and heterogeneous catalysis. Furthermore, the synthesis of discrete metal complexes with the this compound ligand could lead to new homogeneous catalysts for a variety of organic transformations. Research into the catalytic activity of such complexes, particularly in cross-coupling reactions or oxidation catalysis, would be a valuable pursuit.

Supramolecular Chemistry: The potential for hydrogen bonding via the N-H group of the aniline (B41778) and the non-coordinating nitrogen of the imidazole ring, along with π-π stacking interactions of the phenyl rings, makes this scaffold an excellent building block for supramolecular assemblies. Investigating the self-assembly behavior of this molecule and its derivatives could lead to the creation of gels, liquid crystals, and other soft materials with tunable properties.

Novel Synthetic Methodologies for Diversification and Functionalization

The future of research on this compound will heavily rely on the development of versatile and efficient synthetic methods to access a wide array of derivatives.

Late-Stage Functionalization: Developing methodologies for the selective functionalization of the aniline and phenyl rings at a late stage in the synthesis is crucial. This would allow for the rapid generation of a library of compounds with diverse electronic and steric properties without the need to re-synthesize the entire molecule from scratch. Techniques such as C-H activation and directed ortho-metalation could be explored for this purpose.

Diversification of the Imidazole Moiety: While the core imidazole is a key feature, methods to modify it would significantly expand the scope of accessible structures. researchgate.net This could include N-alkylation or N-arylation of the second nitrogen atom, or the introduction of substituents at the C2, C4, or C5 positions of the imidazole ring. nih.gov Such modifications would influence the coordinating ability and electronic properties of the scaffold.

Combinatorial Synthesis: The development of a robust synthetic route amenable to combinatorial approaches would accelerate the discovery of new functional molecules. This could involve, for example, a multi-component reaction strategy where the aniline, imidazole, and phenyl components are varied to quickly generate a large number of derivatives for high-throughput screening.

Functionalization Strategy Potential Modification Anticipated Impact
Aniline Core Introduction of electron-donating or -withdrawing groupsTuning of redox properties and basicity
Phenyl Rings Substitution at ortho, meta, or para positionsModulation of steric hindrance and solid-state packing
Imidazole Ring N-alkylation/arylation, C-H functionalizationAlteration of coordination properties and electronic character

Advanced Characterization Techniques for In-situ Studies

To fully understand the structure-property relationships of materials derived from this compound, the application of advanced, in-situ characterization techniques will be indispensable.

In-situ Spectroelectrochemistry: For applications in organic electronics, studying the changes in the electronic absorption and emission spectra of the molecule and its derivatives upon electrochemical oxidation or reduction will provide critical insights into the nature of the generated radical ions and their stability.

Time-Resolved Spectroscopy: To probe the excited-state dynamics of potential photofunctional materials, techniques such as transient absorption and time-resolved fluorescence spectroscopy will be essential. These studies can elucidate the pathways of energy and charge transfer, which are fundamental to the operation of OLEDs and OPVs.

In-situ X-ray Diffraction and Scattering: When studying the formation of MOFs, coordination polymers, or self-assembled structures, in-situ X-ray techniques can provide real-time information on the crystallization or assembly processes. This can help in understanding the mechanism of formation and in optimizing the synthesis of these materials.

Characterization Technique Information Gained Relevance to Application
In-situ SpectroelectrochemistryElectronic structure of redox statesOrganic electronics, electrocatalysis
Time-Resolved SpectroscopyExcited-state dynamics, charge transferOLEDs, OPVs, photocatalysis
In-situ X-ray DiffractionReal-time monitoring of structural formationMOFs, supramolecular materials

Rational Design of New Functional Molecules Based on the this compound Scaffold

The future development of functional molecules based on this scaffold will be significantly enhanced by a rational design approach, integrating computational modeling with synthetic efforts.

Computational Screening: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic properties, absorption and emission spectra, and charge transport characteristics of virtual derivatives. This will allow for the pre-screening of a large number of potential candidates and the prioritization of the most promising ones for synthesis. For instance, theoretical investigations on related triaryl imidazole derivatives have been used to predict their nonlinear optical properties. semanticscholar.org

Structure-Property Relationship Studies: A systematic study of how modifications to the molecular structure affect its functional properties is crucial. By combining experimental data with computational analysis, robust structure-property relationships can be established. This knowledge will guide the design of new molecules with optimized performance for specific applications.

Multi-functional Molecules: The modular nature of the this compound scaffold allows for the integration of multiple functional units. For example, a fluorescent moiety could be attached to one of the phenyl rings, while a redox-active group is appended to the other, leading to a molecule with both emissive and electrochemical functionality. This approach could lead to the development of novel sensors or molecular switches.

Design Approach Methodology Targeted Outcome
Computational ScreeningDFT and TD-DFT calculationsPrediction of electronic and optical properties
Structure-Property RelationshipSystematic experimental and computational studiesGuidelines for molecular optimization
Multi-functionalizationIntegration of different functional groupsNovel sensors, molecular switches, and multi-property materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.